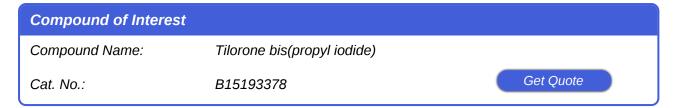


Application Notes and Protocols for Tilorone Dosage in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage of Tilorone in various animal models for antiviral research. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting their own in vivo studies.

Quantitative Data Summary

The following tables summarize the effective dosages of Tilorone observed in different animal studies.

Table 1: Effective Dosage of Tilorone in Mice



Virus	Mouse Strain	Route of Administrat ion	Dosage	Dosing Regimen	Key Outcomes
Ebola Virus (maEBOV)	BALB/c	Intraperitonea I (i.p.)	25 mg/kg/day	Once daily for 8 days	90% survival[1]
BALB/c	i.p.	50 mg/kg/day	Once daily for 8 days	90% survival[1]	
BALB/c	i.p.	30 mg/kg/day	Once daily for 7 days, starting 2 or 24 hours post-infection	100% survival[1]	
BALB/c	i.p.	10 mg/kg/day	Not specified	20% survival[1]	
Rift Valley Fever Virus (RVFV ZH501)	BALB/c	i.p.	30 mg/kg/day	Once daily for 9 days, initiated immediately after infection	80% survival[2][3]
BALB/c	i.p.	60 mg/kg/day	Once daily for 9 days, initiated immediately after infection	Toxic effects observed[2]	
BALB/c	i.p.	45 mg/kg/day	Once daily for 8 days, initiated 1 day post-infection	30% survival[2][3]	
Venezuelan Equine Encephalitis Virus (VEEV)	CD-1	Intragastric (i.g.)	25.6 mg/kg/day	Daily	Reduced viremia, protection from lethal infection[4]



Not Specified	Oral	250 mg/kg	Single dose	80% survival (Mengo virus), 100% survival (Semliki Forest virus), 50% survival (Influenza B)	
Influenza A/Aichi/2/68 (H3N2)	BALB/c	Oral	40, 150, and 540 μ g/mouse	6, 30, and 78 hours post- infection	Reduced viral load[6][7]

Table 2: Effective Dosage of Tilorone in Rats

Virus/Condi tion	Rat Strain	Route of Administrat ion	Dosage	Dosing Regimen	Key Outcomes
Venezuelan Equine Encephalitis Virus (VEEV)	Wistar	Intragastric (i.g.)	13 mg/kg/day	Daily	Diminished viremia[4]
Endotoxin Toxicity Study	Not Specified	Not Specified	Not Specified	Not Specified	Enhanced susceptibility to lethal effects of endotoxin[1]
Antipyrine Disposition Study	Not Specified	Not Specified	50 mg/kg/day	For 4 days	42% reduction in antipyrine clearance[8]

Table 3: Pharmacokinetic Parameters of Tilorone in Mice



Parameter	2 mg/kg (i.p.)	10 mg/kg (i.p.)
Cmax	Varies (Dose-dependent)	113 ng/mL[5]
Tmax	0.083 - 0.25 hours[1]	0.25 hours[5]
AUCinf	Varies (Dose-dependent)	806 h*ng/mL[5]
Half-life (t1/2)	15.7 - 18 hours[1][9]	18 - 20.8 hours[1][9]

Note: Exposure (AUC) was found to be approximately 2.5-fold higher in male mice compared to female mice.[1][9] The maximum tolerated single dose in mice via intraperitoneal administration was determined to be 100 mg/kg.[1][9]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Tilorone Formulation and Administration

- a) Intraperitoneal (i.p.) Administration:
- Vehicle: A common vehicle for Tilorone is 20% Kolliphor HS 15 (Solutol) in sterile water.[1]
- Preparation:
 - Weigh the required amount of Tilorone dihydrochloride.
 - Prepare a 20% (v/v) solution of Kolliphor HS 15 in sterile, pyrogen-free water.
 - Dissolve the Tilorone in the 20% Kolliphor HS 15 solution to achieve the desired final concentration.
 - Ensure the solution is clear and free of particulates before administration.
- Administration: Administer the solution via intraperitoneal injection using an appropriate gauge needle and syringe. The injection volume should be consistent across all animals.

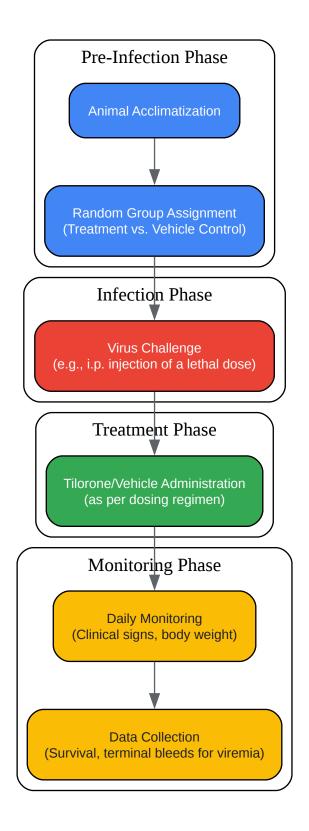


- b) Oral/Intragastric (i.g.) Administration:
- Vehicle: A starch paste is a suitable vehicle for oral administration of Tilorone tablets.
- Preparation:
 - Crush the Tilorone tablets into a fine powder.
 - Prepare a starch paste of appropriate consistency.
 - Disperse the powdered Tilorone in the starch paste to achieve the desired concentration.
- Administration: Administer the suspension using an oral gavage needle.

Virus Challenge Studies (General Workflow)

This workflow outlines the key steps in a typical in vivo antiviral efficacy study.





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Caption: General workflow for an in vivo antiviral efficacy study.



Assessment of Viral Load

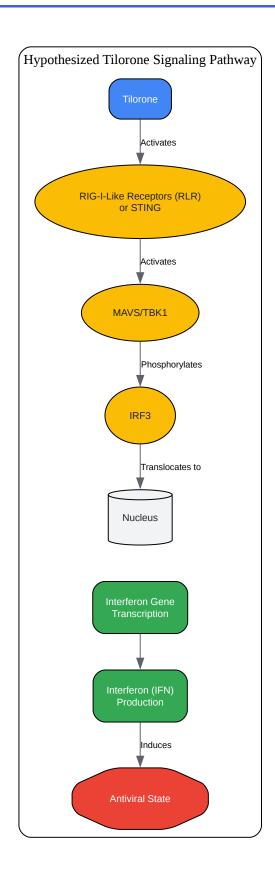
- a) Plaque Assay (for determining infectious virus titers):
- Cell Culture: Seed appropriate host cells (e.g., Vero cells) in 6-well plates and grow to a confluent monolayer.
- Sample Preparation: Prepare serial 10-fold dilutions of the virus-containing samples (e.g., serum, tissue homogenates) in a suitable medium.
- Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour to allow for virus adsorption.
- Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose) to restrict virus spread.
- Incubation: Incubate the plates at the optimal temperature for virus replication until plaques (zones of cell death) are visible.
- Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the
 plaques. Count the number of plaques to determine the viral titer in plaque-forming units per
 milliliter (PFU/mL).
- b) Quantitative Reverse Transcription PCR (qRT-PCR) (for determining viral RNA levels):
- RNA Extraction: Extract viral RNA from the samples (e.g., blood, tissue homogenates) using a commercial RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Perform quantitative PCR using primers and probes specific to the target viral genome. Include appropriate standards and controls.
- Data Analysis: Determine the viral RNA copy number in the samples by comparing the amplification data to a standard curve.



Signaling Pathway

Tilorone's antiviral activity is primarily attributed to its ability to induce the production of interferons (IFNs). The hypothesized mechanism involves the activation of innate immunity pathways.





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Caption: Hypothesized interferon induction pathway activated by Tilorone.



Conclusion

Tilorone has demonstrated significant antiviral efficacy in various animal models, particularly in mice. The effective dosage and route of administration are dependent on the specific virus and the animal model being used. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic potential of Tilorone. It is crucial to perform dose-range finding and toxicity studies for each specific experimental setup to determine the optimal and safe dosage.

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